2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of an oxadiazole ring substituted with a methoxyphenyl group and a sulfanyl group attached to a methylprop-2-en-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then treated with an alkylating agent such as 2-methylprop-2-en-1-yl bromide to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its anticancer activity could involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the sulfanyl and methylprop-2-en-1-yl groups.
5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole: Lacks the methoxyphenyl group.
2-Phenyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxyphenyl and sulfanyl groups in 2-(4-Methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazole imparts unique chemical and biological properties, making it a versatile compound for various applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, enhancing its potential utility in research and industry.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H14N2O2S/c1-9(2)8-18-13-15-14-12(17-13)10-4-6-11(16-3)7-5-10/h4-7H,1,8H2,2-3H3 |
InChI Key |
DDGQRKISNRFHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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